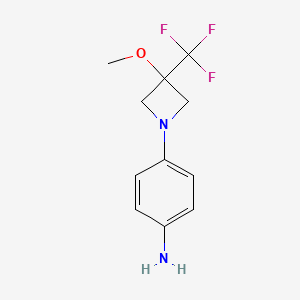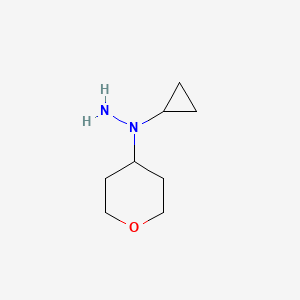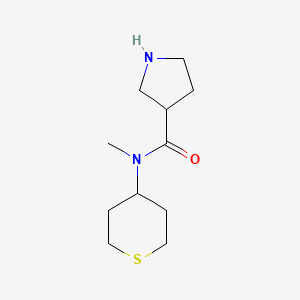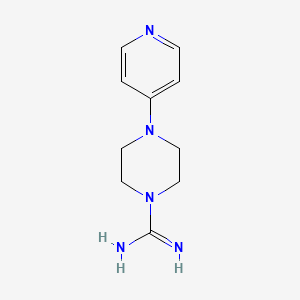
3-((环丙基甲基)(四氢-2H-吡喃-4-基)氨基)丙酸
描述
3-((cyclopropylmethyl)(tetrahydro-2H-pyran-4-yl)amino)propanoic acid, also known as CPMTPA, is a cyclopropylmethyl-substituted amino acid. It is an important building block for the synthesis of various pharmaceuticals and biochemicals, and is used in the development of new drugs and therapies. CPMTPA has a wide range of applications in scientific research, including in biochemical, physiological, and pharmacological studies.
科学研究应用
氧鎓离子的 Prins 型环化
Fráter、Müller 和 Kraft (2004) 的研究讨论了涉及四氢-2H-吡喃衍生物的 Prins 环化过程,这些衍生物与所讨论的化学结构相关。此过程对于合成多种分子结构非常重要,包括具有医药和化学应用的结构 (Fráter、Müller 和 Kraft,2004)。
聚乙烯醇/丙烯酸水凝胶的改性
Aly 和 El-Mohdy (2015) 的一项研究探索了使用各种胺化合物(包括与四氢-2H-吡喃结构相关的化合物)对水凝胶进行改性。这项研究对于医学应用非常重要,尤其是考虑到改性聚合物的抗菌和抗真菌特性 (Aly 和 El-Mohdy,2015)。
有机化学中的合成和应用
Hanzawa 等人(2012 年)提供了从 6-甲基-5-庚烯-2-酮合成各种化合物(包括四氢吡喃衍生物)的见解。该研究的相关性在于这些化合物广泛用于有机合成和潜在的药物应用 (Hanzawa 等人,2012)。
环化反应用于合成
Huang 和 Zhou (2002) 深入研究了环丙基亚乙酸和酯的环化反应。这里研究的反应对于某些呋喃酮和吡喃酮的简便合成至关重要,展示了环化反应在有机化学中的多功能性 (Huang 和 Zhou,2002)。
四氢喹啉衍生物的合成
Bombarda 等人(1992 年)的研究重点是涉及四氢-2H-吡喃的四氢喹啉衍生物的合成。这项研究强调了这些化合物在开发药品和其他化学试剂中的重要性 (Bombarda 等人,1992)。
属性
IUPAC Name |
3-[cyclopropylmethyl(oxan-4-yl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c14-12(15)3-6-13(9-10-1-2-10)11-4-7-16-8-5-11/h10-11H,1-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUJXQKPTPINAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CCC(=O)O)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((cyclopropylmethyl)(tetrahydro-2H-pyran-4-yl)amino)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-amine](/img/structure/B1477531.png)
![2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboximidamide](/img/structure/B1477532.png)

![(5-(2-Azidoethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol](/img/structure/B1477534.png)


![2-(Methoxymethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1477541.png)
